[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol: is a complex organic compound that features a quinoxaline ring substituted with a methyl group at the 3-position, a piperidine ring at the 2-position, and a methanol group at the 4-position of the piperidine ring
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the piperidine ring and finally the methanol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol: can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methyl group on the quinoxaline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the quinoxaline ring can produce a dihydroquinoxaline derivative.
Scientific Research Applications
[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol: can be compared with other similar compounds, such as:
(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)amine: Similar structure but with an amine group instead of methanol.
(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)acetate: Similar structure but with an acetate group instead of methanol.
The uniqueness of This compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(18-8-6-12(10-19)7-9-18)17-14-5-3-2-4-13(14)16-11/h2-5,12,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPVSDTHRJMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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